Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate
Description
Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate is a substituted acrylate ester characterized by a cyano group at position 2, a pentyloxy substituent at position 3, and an ethyl ester moiety. The pentyloxy group likely enhances lipophilicity compared to shorter alkoxy chains, influencing solubility and reactivity in organic syntheses.
Properties
CAS No. |
90279-67-7 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-cyano-3-pentoxyprop-2-enoate |
InChI |
InChI=1S/C11H17NO3/c1-3-5-6-7-14-9-10(8-12)11(13)15-4-2/h9H,3-7H2,1-2H3 |
InChI Key |
FDICCSDYXLDFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(pentyloxy)prop-2-enoate typically involves the reaction of an aldehyde with cyanoacetic ester in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with amines to form enamines and other nitrogen-containing compounds.
Common Reagents and Conditions
Bases: Piperidine, sodium ethoxide
Solvents: Ethanol, methanol
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
The major products formed from the reactions of this compound include substituted cyanoacrylates, enamines, and other nitrogen-containing compounds .
Scientific Research Applications
Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in the development of bioactive molecules with antibacterial and antitumor properties.
Medicine: Explored for its role in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and other materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(pentyloxy)prop-2-enoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate with key analogs based on substituent effects, physicochemical properties, and applications.
Substituent Diversity and Structural Effects
Aromatic Substituents
- Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate Substituent: 4-Methylphenyl. Structure: Syn-periplanar conformation across the C=C bond, with a torsion angle of 3.2° . Applications: Precursor for bioactive 2-propenoates and 2-propenoylamides .
- Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate Substituent: 4-Hydroxyphenyl. Properties: Polar hydroxyl group enhances hydrogen bonding, affecting crystallinity and solubility . Safety: Classified as hazardous, requiring specific handling protocols .
Heteroaromatic Substituents
- Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Substituent: Thiophene. Physicochemical Properties: Melting point 79–82°C, boiling point 340.8°C (predicted), and density 1.247 g/cm³ . Reactivity: Sulfur atom may facilitate electrophilic substitutions in synthetic pathways .
- Ethyl 2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate Substituent: Nitrophenyl-furan. Electronic Effects: Nitro group acts as a strong electron-withdrawing group, enhancing electrophilic reactivity .
Alkoxy and Bulky Substituents
- Ethyl (2Z)-2-cyano-3-ethoxyacrylate Substituent: Ethoxy. Stereochemistry: Z-configuration confirmed by IUPAC nomenclature . Applications: Used in synthesizing functionalized chromenes and coumarins .
- Ethyl 2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoate Substituent: Bulky tert-butyl groups. Stability: Enhanced steric hindrance improves thermal stability but may complicate synthetic yields .
Thermodynamic and Crystallographic Properties
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate Derivatives Thermodynamics: Heat capacities (78–370 K) and standard thermodynamic functions (e.g., entropy, enthalpy) were determined using adiabatic calorimetry, showing phase-dependent stability .
- Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate Crystallography: Syn-periplanar conformation facilitates planar molecular packing, critical for crystal engineering .
Comparative Data Table
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